[4-(But-3-yn-2-yloxy)phenyl]methanol
Overview
Description
[4-(But-3-yn-2-yloxy)phenyl]methanol is an organic compound with the molecular formula C11H12O2 and a molecular weight of 176.22 g/mol . This compound is characterized by a phenyl ring substituted with a but-3-yn-2-yloxy group and a methanol group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(But-3-yn-2-yloxy)phenyl]methanol typically involves the reaction of 4-hydroxybenzaldehyde with but-3-yn-2-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
[4-(But-3-yn-2-yloxy)phenyl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of 4-(but-3-yn-2-yloxy)benzaldehyde or 4-(but-3-yn-2-yloxy)benzoic acid.
Reduction: Formation of 4-(but-3-yn-2-yloxy)phenylmethane.
Substitution: Formation of 4-(but-3-yn-2-yloxy)-2-nitrophenylmethanol or 4-(but-3-yn-2-yloxy)-2-bromophenylmethanol.
Scientific Research Applications
[4-(But-3-yn-2-yloxy)phenyl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [4-(But-3-yn-2-yloxy)phenyl]methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-(But-3-yn-2-yloxy)benzaldehyde
- 4-(But-3-yn-2-yloxy)benzoic acid
- 4-(But-3-yn-2-yloxy)phenylmethane
Uniqueness
Compared to similar compounds, [4-(But-3-yn-2-yloxy)phenyl]methanol stands out due to its hydroxyl group, which imparts unique reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
(4-but-3-yn-2-yloxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-3-9(2)13-11-6-4-10(8-12)5-7-11/h1,4-7,9,12H,8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQCTTCIVXSJLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)OC1=CC=C(C=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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